2-Phenylcyclopropanecarbohydrazide
Overview
Description
2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used in proteomics research .
Molecular Structure Analysis
The linear formula of 2-Phenylcyclopropanecarbohydrazide is C10H12N2O . The structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Physical And Chemical Properties Analysis
2-Phenylcyclopropanecarbohydrazide has a molecular weight of 176.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .
Scientific Research Applications
Neurodegenerative Disorders
Research has explored the potential of compounds derived from 2-phenylcyclopropanecarbohydrazide in treating neurodegenerative diseases, particularly Alzheimer's disease. Schiff bases obtained by condensing 2-phenylcyclopropanecarbohydrazide derivatives with aromatic aldehydes showed potential as neuropsychiatric drugs due to their drug-likeness features and possible application in neurodegenerative disorder treatments (Avram et al., 2021).
Antitumor Agents
A study on substituted 2-phenylbenzimidazole-4-carboxamides, which are structurally similar to 2-phenylcyclopropanecarbohydrazide, revealed that these compounds act as "minimal" DNA-intercalating agents with potential antitumor applications. Interestingly, they showed a lack of cross-resistance to an amsacrine-resistant P388 cell line, indicating a unique mechanism of cytotoxicity potentially unrelated to topoisomerase II interaction (Denny et al., 1990).
Antimalarial and Antileukemic Properties
The reaction of certain thiosemicarbazones with metals like Cu(II), Ni(II), Fe(III), and Mn(II) resulted in complexes with reduced antimalarial activity but enhanced antileukemic properties. This suggests the potential of metal-coordinated 2-phenylcyclopropanecarbohydrazide derivatives in antileukemic therapies (Scovill et al., 1982).
Antidepressant Potential
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, related to 2-phenylcyclopropanecarbohydrazide, were synthesized and evaluated for antidepressant potential. Certain derivatives showed activity surpassing standard antidepressants like imipramine and desipramine, highlighting the therapeutic promise of this chemical class in depression treatment (Bonnaud et al., 1987).
NMDA Receptor Antagonists
Derivatives of 2-phenylcyclopropanecarbohydrazide were prepared and evaluated as NMDA receptor antagonists. These compounds, including milnacipran and its derivatives, showed significant binding affinity for the receptor and protected mice from NMDA-induced lethality, suggesting a novel structural approach for NMDA receptor antagonists (Shuto et al., 1995).
properties
IUPAC Name |
2-phenylcyclopropane-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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